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Introduction

The isolation of high-quality, intact ribonucleic acid (RNA) is a critical prerequisite for a

multitude of molecular biology applications, including reverse transcription quantitative PCR

(RT-qPCR), RNA sequencing (RNA-seq), and microarray analysis. The single-step RNA

isolation method, pioneered by Chomczynski and Sacchi, offers a rapid and efficient means of

obtaining pure RNA from cultured cells.[1][2] This method is centered around the use of a

potent chaotropic agent, most commonly guanidine thiocyanate, in a solution containing phenol

and chloroform.[1][3]

It is important to note that while the term "guanidine phosphate" was specified, the

established and widely documented protocols for single-step RNA isolation predominantly

utilize guanidine thiocyanate or, less frequently, guanidine hydrochloride.[4][5][6] Guanidine

thiocyanate is a particularly strong protein denaturant, which is crucial for the rapid inactivation

of RNases that can degrade RNA.[6][7][8] The "phosphate" component in an RNA isolation

context typically refers to Phosphate-Buffered Saline (PBS), which is used for washing cells

prior to lysis. This document will focus on the well-established guanidine thiocyanate-based

protocol.

Principle of the Method

The single-step RNA isolation method leverages the chemical properties of guanidine

thiocyanate and an acidic phenol-chloroform mixture to partition cellular components.[1][3]
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Cell Lysis and RNase Inactivation: Cultured cells are lysed in a denaturing solution

containing 4 M guanidine thiocyanate.[9][10] This powerful chaotropic salt disrupts cellular

structures and denatures proteins, including the ubiquitous and resilient RNase enzymes,

thereby protecting the integrity of the RNA.[3][8]

Phase Separation: Upon the addition of an acidic solution of phenol and chloroform, followed

by centrifugation, the mixture separates into three distinct phases:

A lower, red organic phase containing proteins and lipids.[1]

A white interphase containing denatured proteins and genomic DNA.[1][9]

An upper, colorless aqueous phase containing the total RNA.[1][9]

The acidic pH is a critical factor in retaining the RNA in the aqueous phase while the DNA is

partitioned to the interphase and organic phase.[1]

RNA Precipitation: The RNA is recovered from the aqueous phase by precipitation with

isopropanol.[1][8]

Washing and Solubilization: The RNA pellet is washed with ethanol to remove any remaining

salts and impurities before being solubilized in RNase-free water or a suitable buffer.[8]

Data Presentation
The yield and quality of isolated RNA can vary depending on the cell type, cell number, and the

precision of the experimental procedure. The following tables provide an overview of expected

quantitative results.

Table 1: Expected RNA Yield from Cultured Cells
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Cell Type Number of Cells
Expected Total
RNA Yield (µg)

Reference

Human/Animal Cells 1 x 10⁶ 15 - 25 [4]

Adherent Mammalian

Cells

10 cm dish (~5 x 10⁶

cells)
50 - 100

General Lab

Experience

Suspension

Mammalian Cells
5 x 10⁶ 40 - 80

General Lab

Experience

Table 2: Assessment of RNA Purity by Spectrophotometry

Ratio Ideal Value
Interpretation of
Deviations

Potential
Contaminants

A260/A280 ~2.0

A lower ratio may

indicate protein or

phenol contamination.

[11][12]

Proteins, Phenol

A260/A230 2.0 - 2.2

A lower ratio can

indicate contamination

with chaotropic salts

or other organic

compounds.[8][13]

Guanidine

Thiocyanate, Phenol,

Carbohydrates,

EDTA[12][13]

Note: The pH of the solution used for spectrophotometric measurement can affect the

A260/A280 ratio. Acidic solutions can decrease the ratio, while basic solutions can increase it.

[11][12] For consistent and accurate readings, it is recommended to use a buffered solution

such as TE buffer at pH 7.5-8.5.[14]

Table 3: RNA Integrity Number (RIN) and RNA Quality
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RIN Value RNA Quality Description

10 Intact
Highest quality RNA with no

degradation.

>7 Good

Suitable for most downstream

applications, including RNA-

seq and qPCR.[15]

5 - 7 Moderately Degraded

May be acceptable for some

applications like RT-PCR of

shorter amplicons.[15]

<5 Highly Degraded

Generally not recommended

for most downstream

applications.[15]

The RNA Integrity Number (RIN) is determined using automated electrophoresis systems, such

as the Agilent Bioanalyzer, and provides a standardized measure of RNA integrity.[16][17]

Experimental Protocols
Materials and Reagents

Denaturing Solution (Solution D):

4 M Guanidine thiocyanate

25 mM Sodium citrate, pH 7.0

0.5% (w/v) N-lauroylsarcosine (Sarkosyl)

0.1 M 2-mercaptoethanol (add fresh before use)

Preparation of stock solution (without 2-mercaptoethanol): Dissolve 250 g of guanidine

thiocyanate in 293 ml of water at 65°C. Add 17.6 ml of 0.75 M sodium citrate (pH 7.0) and

26.4 ml of 10% (w/v) Sarkosyl. This stock can be stored for up to 3 months at room

temperature. Before use, add 0.36 ml of 98% 2-mercaptoethanol to 50 ml of the stock

solution.[1]
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2 M Sodium Acetate, pH 4.0[1]

Water-saturated Phenol

Chloroform:Isoamyl alcohol (49:1, v/v)

100% Isopropanol

75% Ethanol (in DEPC-treated water)

DEPC-treated, RNase-free water

Phosphate-Buffered Saline (PBS), sterile and ice-cold

Cultured cells (adherent or in suspension)

Protocol for Single-Step RNA Isolation from Cultured Cells

This protocol is adapted from the method by Chomczynski and Sacchi.[1]

1. Cell Harvesting and Lysis

For Adherent Cells: a. Aspirate the culture medium from the dish or flask. b. Wash the cell

monolayer once with ice-cold, sterile PBS. c. Aspirate the PBS completely. d. Add 1 ml of

Denaturing Solution (Solution D) per 10⁷ cells directly to the culture dish. e. Lyse the cells by

repeatedly pipetting the solution over the cell monolayer.

For Suspension Cells: a. Pellet the cells by centrifugation at 300 x g for 5 minutes. b. Discard

the supernatant. c. Add 1 ml of Denaturing Solution (Solution D) per 10⁷ cells to the cell

pellet. d. Lyse the cells by repeated vortexing or pipetting until the lysate is homogeneous.

2. Phase Separation

a. Transfer the cell lysate to a sterile polypropylene tube. b. Sequentially add the following

reagents, mixing by inversion after each addition: i. 0.1 ml of 2 M sodium acetate, pH 4.0 ii. 1

ml of water-saturated phenol iii. 0.2 ml of chloroform:isoamyl alcohol (49:1) c. Vortex the

mixture vigorously for 10-15 seconds. d. Incubate the mixture on ice for 15 minutes. e.

Centrifuge at 10,000 x g for 20 minutes at 4°C. The mixture will separate into three phases.
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3. RNA Precipitation

a. Carefully transfer the upper aqueous phase to a fresh, sterile tube. Be cautious not to disturb

the interphase. b. Add an equal volume (approximately 1 ml) of 100% isopropanol. c. Mix

gently by inversion and incubate at -20°C for at least 1 hour to precipitate the RNA.

4. RNA Pellet Washing and Solubilization

a. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA. b. Carefully discard the

supernatant. The RNA pellet may be small and translucent. c. Wash the RNA pellet by adding 1

ml of 75% ethanol. d. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C. e. Discard

the ethanol wash. f. Briefly air-dry the RNA pellet for 5-10 minutes. CRITICAL STEP: Do not

over-dry the pellet, as this will make it difficult to dissolve.[1] g. Resuspend the RNA pellet in an

appropriate volume (e.g., 20-50 µl) of DEPC-treated, RNase-free water. h. To aid dissolution,

incubate at 55-60°C for 10-15 minutes.[1]

5. RNA Quantification and Quality Assessment

a. Determine the RNA concentration and purity by measuring the absorbance at 260 nm and

280 nm (A260/A280) and at 230 nm (A260/A230) using a spectrophotometer. b. Assess RNA

integrity by denaturing agarose gel electrophoresis or using an automated electrophoresis

system to determine the RIN value.
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Caption: Workflow for single-step RNA isolation from cultured cells.
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Caption: Phase separation in guanidine-phenol-chloroform extraction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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